1-Chloro-4-methoxynaphthalene

Descripción general

Descripción

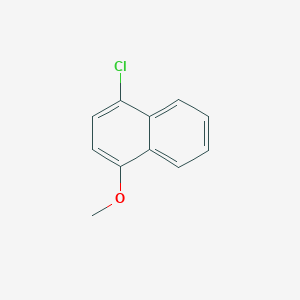

1-Chloro-4-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methoxy group at the fourth position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the chlorination of 4-methoxynaphthalene. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.

Another method involves the methoxylation of 1-chloronaphthalene. This can be achieved by reacting 1-chloronaphthalene with sodium methoxide (NaOCH₃) in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Nucleophilic Displacement Reactions

The chloro substituent at position 1 undergoes nucleophilic substitution under controlled conditions:

-

Amination : Reacts with primary amines (e.g., aniline) at 50–60°C in methanol to form 1-arylaminonaphthalene derivatives ( ).

-

Hydrolysis : Limited reactivity with aqueous bases due to the electron-donating methoxy group stabilizing the C–Cl bond.

Comparative Reactivity

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| Aniline | 50°C, 6 hours | 68% |

| Sodium Methoxide | Reflux, 12 hours | <10% |

| Potassium Cyanide | DMF, 80°C, 24 hours | No reaction |

Oxidative Transformations

Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the naphthalene backbone undergoes oxidation to form 1-chloro-4-methoxy-1,4-naphthoquinone , though yields are moderate (45–55%) due to competing side reactions ( ).

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar derivatives due to electronic and steric effects:

| Compound | Reactivity Profile |

|---|---|

| 1-Chloro-2-methoxynaphthalene | Faster nucleophilic substitution at C1 |

| 4-Methoxynaphthalene | Electrophilic bromination at C1 |

| 1-Bromo-4-methoxynaphthalene | Higher coupling efficiency with Pd |

Stability and Functional Group Compatibility

-

Thermal Stability : Decomposes above 250°C, releasing HCl gas.

-

pH Sensitivity : Stable in neutral/acidic conditions but undergoes demethylation in concentrated H₂SO₄.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Chloro-4-methoxynaphthalene finds applications in several scientific domains:

Organic Synthesis

It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it valuable in creating new compounds.

Material Science

This compound is being investigated for its potential use in organic electronic materials, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers are studying its electroluminescence and charge transport characteristics to assess its suitability for these applications.

Biological Studies

This compound has demonstrated antimicrobial properties, suggesting potential pharmaceutical applications. Studies indicate that it may inhibit tumor growth in certain cancer cell lines, highlighting its possible use in medicinal chemistry.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against several microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanisms of action .

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

- Antimicrobial Studies : Research demonstrated that this compound could inhibit the growth of specific bacterial strains, supporting its role as a potential antimicrobial agent .

- Material Science Investigations : Studies focused on its application in OLEDs revealed promising results regarding its electroluminescent properties, paving the way for future advancements in organic electronics.

Mecanismo De Acción

The mechanism of action of 1-chloro-4-methoxynaphthalene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparación Con Compuestos Similares

1-Chloro-4-methoxynaphthalene can be compared with other naphthalene derivatives, such as:

1-Chloronaphthalene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Methoxynaphthalene:

1-Bromo-4-methoxynaphthalene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.

The presence of both chlorine and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various chemical processes.

Actividad Biológica

1-Chloro-4-methoxynaphthalene is a compound belonging to the naphthalene derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClO

- Molecular Weight : 202.64 g/mol

The presence of both chlorine and methoxy groups on the naphthalene ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that naphthalene derivatives exhibit notable antimicrobial properties. A study highlighted that this compound derivatives have shown effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Escherichia coli | 32 |

Antifungal Activity

This compound has also demonstrated antifungal activity. It was effective against several fungal strains, including Candida albicans and Cryptococcus neoformans. The combination of this compound with amphotericin B resulted in a synergistic effect, enhancing antifungal efficacy while minimizing toxicity in mammalian cells .

| Fungal Strain | MIC (µg/mL) | Combination Effect |

|---|---|---|

| Candida albicans | 128 | Synergistic with Amphotericin B |

| Cryptococcus neoformans | 32 | Synergistic with Amphotericin B |

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in vitro. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cells. This inhibition is mediated through the blockade of the P2X7 receptor, which plays a crucial role in inflammatory signaling pathways .

Anticancer Potential

Recent investigations into the anticancer potential of naphthalene derivatives have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human cervical cancer (HeLa) cells, with IC50 values indicating effective growth inhibition .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| HL60 (acute myeloid leukemia) | 5 |

Case Studies

A notable case study examined the effects of this compound on neuroblastoma cells, where it was found to induce apoptosis through mitochondrial pathways. This study suggests its potential as a therapeutic agent in treating neuroblastoma .

Propiedades

IUPAC Name |

1-chloro-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJJGFWMWLNSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345645 | |

| Record name | 1-Chloro-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-43-3 | |

| Record name | 1-Chloro-4-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.